molecular formula C12H14FNO2 B1437826 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one CAS No. 1019569-01-7

1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one

Cat. No. B1437826
M. Wt: 223.24 g/mol
InChI Key: LXTNFUBDBUQHFX-UHFFFAOYSA-N
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Description

“1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 1019569-01-7 . It has a molecular weight of 223.25 . The compound is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H14FNO2/c1-9(15)12-10(13)3-2-4-11(12)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.24 . It is stored at room temperature and has a physical form of oil .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Practical Synthesis of Fluoroaromatic Compounds : The synthesis of fluoroaromatic compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial in various chemical industries, including pharmaceuticals. The development of practical, large-scale synthesis methods for these compounds is of significant interest due to their application in manufacturing key intermediates for anti-inflammatory and analgesic materials (Qiu et al., 2009).

Fluorescent Chemosensors : Fluorophoric platforms, such as 4-Methyl-2,6-diformylphenol (DFP), are foundational in developing chemosensors for detecting various analytes. These platforms' high selectivity and sensitivity underscore the importance of fluorinated compounds in analytical chemistry and sensor technologies (Roy, 2021).

Potential Pharmaceutical Applications

Morpholine Derivatives : The morpholine moiety, a key structural component in various organic compounds, is associated with a broad spectrum of pharmacological activities. The development and synthesis of morpholine derivatives have attracted significant interest due to their potential therapeutic applications, ranging from antimicrobial to anticancer properties (Asif & Imran, 2019).

properties

IUPAC Name

1-(2-fluoro-6-morpholin-4-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-9(15)12-10(13)3-2-4-11(12)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTNFUBDBUQHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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